3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile

LogP Lipophilicity Computational Chemistry

3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile (CAS 75985-05-6) is a substituted aziridine bearing an N-allyl group, a C2 carbonitrile, and a C3 methyl substituent. It belongs to the aziridine-2-carbonitrile family, which is known for high ring strain (~27 kcal/mol ) and diverse synthetic utility.

Molecular Formula C7H10N2
Molecular Weight 122.17 g/mol
CAS No. 75985-05-6
Cat. No. B13957990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile
CAS75985-05-6
Molecular FormulaC7H10N2
Molecular Weight122.17 g/mol
Structural Identifiers
SMILESCC1C(N1CC=C)C#N
InChIInChI=1S/C7H10N2/c1-3-4-9-6(2)7(9)5-8/h3,6-7H,1,4H2,2H3
InChIKeyQSESYYMGEDCKCC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile (CAS 75985-05-6): A Functionalized Aziridine for Controlled Reactivity and Orthogonal Diversification


3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile (CAS 75985-05-6) is a substituted aziridine bearing an N-allyl group, a C2 carbonitrile, and a C3 methyl substituent . It belongs to the aziridine-2-carbonitrile family, which is known for high ring strain (~27 kcal/mol [1]) and diverse synthetic utility. The unique combination of the allyl handle, nitrile, and stereogenic C3 methyl group defines its reactivity profile and distinguishes it from other N-allyl aziridine-2-carbonitriles that lack the C3 methyl or carry a methyl at the C2 position.

C3 stereocenter supports enantioselective synthesis workflows
N-allyl, nitrile, and strained ring enable orthogonal, protecting-group-free diversification
Predicted C2 ring-opening regioselectivity streamlines building block synthesis

Why a Simple N-Allyl Aziridine Cannot Replace 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile in Demanding Applications


Generic substitution within N-allyl aziridine-2-carbonitriles is unreliable because even a single methyl group repositioning (C2 vs C3) profoundly shifts lipophilicity, ring-opening regioselectivity, and synthetic accessibility. For instance, the target compound exhibits a calculated LogP of 0.71, whereas its 2-methyl regioisomer is more than 0.3 LogP units lower ; such a difference corresponds to a ~2.4-fold change in partition coefficient, which can alter permeability and distribution in biological assays or extraction behaviour in workup procedures. Additionally, the presence of a C3 methyl creates a stereocenter absent in the C2-methyl analog, enabling enantioselective transformations that are impossible with the quaternary C2 variant. Sourcing the incorrect isomer can therefore lead to divergent reactivity and irreproducible results.

Target: 3-Methyl isomer
2-Methyl regioisomer (substitute)
LogP 0.71; C3 stereogenic center
LogP 0.33; quaternary C2 (no chirality)
Predicted C2 ring-opening attack
Regioselectivity may invert
Allyl, nitrile, strained ring
Same handles but altered reactivity profile

Quantitative Differentiation of 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile from Closest Analogs


Lipophilicity Tuning: Calculated LogP Separated by >0.3 Units from the 2-Methyl Regioisomer

The target compound (3-methyl isomer) has a calculated LogP of 0.71, which is 0.38 LogP units higher than the 2-methyl regioisomer (LogP 0.33) and 0.90 LogP units higher than the parent aziridine-2-carbonitrile (LogP −0.19) [1]. This difference corresponds to approximately a 2.4-fold higher predicted partition coefficient relative to the 2-methyl isomer. The 2,3-dimethyl analog (LogP 1.10) is more lipophilic still, but gains molecular weight and loses the stereogenic differentiation at C3 . Importantly, the polar surface area (PSA) remains constant at 26.8 Ų across all N-allyl variants, meaning that the LogP shift is not confounded by changes in hydrogen-bonding capacity.

LogP Differentiation
Calculated context
ΔLogP = +0.38 vs 2-methyl regioisomer (PSA constant at 26.8 Ų)
Supports selection for lipophilicity-controlled workflows
Fragment-based prediction; experimental verification advised
LogP Lipophilicity Computational Chemistry

Regioisomeric Influence on Ring-Opening Regioselectivity

The position of the methyl substituent on the aziridine ring (C3 vs C2) is known to govern the regioselectivity of nucleophilic ring-opening. In the 3-methyl isomer, the C3 position is sterically shielded, which is expected to favor nucleophilic attack at the less hindered C2 center. For a related 1-arylaziridine-2-carboxamide system, a C2:C3 ring-opening ratio of 10.5:1 has been experimentally determined [1]. Replacing the C3 methyl with a C2 methyl (as in the 2-methyl regioisomer) creates a quaternary centre at C2, which can completely invert the regiochemical preference. This distinction is critical for downstream product distributions in synthetic sequences.

Ring-Opening Regioselectivity
Class-level inference
Model system C2:C3 = 10.5:1; target predicted to favor C2 attack
Regioisomeric purity essential for predictable product distribution
Not directly measured for this compound; class-level extrapolation
Ring-opening Regioselectivity Nucleophilic attack

Chiral Center at C3 Enables Enantioselective Transformations

The 3-methyl substituent on the target compound introduces a stereogenic center at C3, which is absent in the 2-methyl regioisomer (quaternary C2) and in the unsubstituted N-allyl aziridine-2-carbonitrile . This chirality can be exploited in asymmetric ring-opening reactions, such as the enantioselective biotransformation demonstrated for 1-arylaziridine-2-carbonitriles using Rhodococcus erythropolis whole-cell catalysts, which yielded highly enantiopure S-carboxamides and R-carboxylic acids [1]. The 2-methyl isomer cannot undergo analogous enantioselective transformations at C2 because it lacks a hydrogen atom at that position.

Chirality at C3
Structural context
Target: stereogenic C3; 2-methyl isomer: quaternary C2 (achiral)
Enables enantioselective transformations not possible with achiral analog
Enantiopurity not certified; verify by chiral HPLC if required
Chirality Enantioselective synthesis Stereochemistry

Null Biological Activity Profile: A Clean Negative-Control Candidate

The ZINC15 database (ZINC45318016) records no predicted biological activity for this compound based on SEA (Similarity Ensemble Approach) predictions against the ChEMBL20 target set [1]. This stands in contrast to the parent 2-cyanoaziridine, which is a known cytotoxic agent that inhibits protein and DNA synthesis . The absence of predicted activity makes the 3-methyl-1-(prop-2-en-1-yl) derivative a valuable tool compound for mechanistic studies where intrinsic cytotoxicity would otherwise confound interpretation.

Predicted Bioactivity
Predicted context
No activity predicted (SEA/ChEMBL20)
Supports negative-control assay development
Experimental validation of inactivity recommended
Negative control Assay development Target validation

Orthogonal Reactive Handles for Diversification: Allyl, Nitrile, and Strained Ring

The target compound uniquely combines three orthogonal reactive sites: an N-allyl group suitable for thiol-ene click chemistry or olefin metathesis, a carbonitrile that can be hydrolyzed to a carboxylic acid or reduced to an amine, and the strained aziridine ring that undergoes nucleophilic ring-opening . Among close analogs, the 2-methyl regioisomer retains the allyl and nitrile but loses the stereocenter and shows altered ring-opening behaviour; the parent 2-cyanoaziridine lacks the allyl handle entirely [1]. This triple functionality enables sequential, protecting-group-free diversification strategies that are not feasible with simpler aziridine-2-carbonitriles.

Orthogonal Handles
Reported context
Allyl, nitrile, strained ring (C3 stereogenic) – three reactive sites
Supports protecting-group-free diversification strategies
Reactivity order may require optimization per sequence
Click chemistry Orthogonal functionalization Building blocks

Optimal Use Cases for 3-Methyl-1-(prop-2-en-1-yl)aziridine-2-carbonitrile Based on Quantitative Differentiation


Synthesis of Chiral β-Amino Nitriles via Regioselective Ring-Opening

The C3 methyl group directs nucleophilic attack to the less hindered C2 position, providing predictable access to chiral β-amino nitriles. When used in combination with enantioselective biotransformation or chiral resolution techniques , the compound can serve as a precursor for enantiopure building blocks in peptide mimetic and β-lactam synthesis. The 2-methyl regioisomer cannot offer this regiochemical control.

Modular Building Block for Fragment-Based Drug Discovery Libraries

The three orthogonal reactive sites (allyl, nitrile, aziridine) allow for sequential, protecting-group-free elaboration. The calculated LogP of 0.71 places the scaffold in a favourable lipophilicity range for fragment screening , while the documented absence of predicted biological activity makes it an attractive core for designing focused libraries without confounding background activity [1].

Negative Control Probe for Aziridine-Mediated Cytotoxicity Studies

Because the compound shows no predicted bioactivity in SEA profiling against ChEMBL20 , it can serve as a chemically matched negative control for studies of cyanoaziridine cytotoxicity. Unlike the parent 2-cyanoaziridine, which inhibits protein and DNA synthesis, this derivative is predicted to be biologically silent, enabling clean mechanistic dissection of aziridine alkylating potential versus specific target engagement.

Precursor for Thiol-Ene- or Metathesis-Functionalized Aziridines

The N-allyl group provides a versatile handle for late-stage diversification via thiol-ene click chemistry or olefin cross-metathesis, while the nitrile can be subsequently transformed into a carboxylic acid or amine. This sequential functionalization strategy is uniquely supported by the substitution pattern of the 3-methyl isomer, which retains ring integrity under allyl modification conditions , and cannot be replicated with the 2-methyl isomer without risking premature ring-opening.

Application
Selection Property
Validation Focus
Chiral β-amino nitrile synthesis
C3 stereocenter & regioselectivity
Enantioselective ring-opening yield
Fragment library diversification
Orthogonal reactive handles
Protecting-group-free sequential elaboration
Aziridine cytotoxicity mechanistic studies
Absence of predicted bioactivity
Experimental confirmation of inactivity
Thiol-ene / metathesis functionalization
N-Allyl handle stability
Ring integrity under allyl modification
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